Isohyodeoxycholic acid
Isohyodeoxycholic acid
Isohydroxycholic acid, also known as isohydroxycholate or beta-hyodeoxycholate, belongs to the class of organic compounds known as dihydroxy bile acids, alcohols and derivatives. Dihydroxy bile acids, alcohols and derivatives are compounds containing or derived from a bile acid or alcohol, and which bears exactly two carboxylic acid groups. Isohydroxycholic acid is considered to be a practically insoluble (in water) and relatively neutral molecule. Isohydroxycholic acid has been found throughout all human tissues, and has also been primarily detected in urine. Within the cell, isohydroxycholic acid is primarily located in the membrane (predicted from logP) and cytoplasm.
Brand Name:
Vulcanchem
CAS No.:
570-84-3
VCID:
VC21124870
InChI:
InChI=1S/C24H40O4/c1-14(4-7-22(27)28)17-5-6-18-16-13-21(26)20-12-15(25)8-10-24(20,3)19(16)9-11-23(17,18)2/h14-21,25-26H,4-13H2,1-3H3,(H,27,28)/t14-,15+,16+,17-,18+,19+,20+,21+,23-,24-/m1/s1
SMILES:
CC(CCC(=O)O)C1CCC2C1(CCC3C2CC(C4C3(CCC(C4)O)C)O)C
Molecular Formula:
C24H40O4
Molecular Weight:
392.6 g/mol
Isohyodeoxycholic acid
CAS No.: 570-84-3
Cat. No.: VC21124870
Molecular Formula: C24H40O4
Molecular Weight: 392.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Isohydroxycholic acid, also known as isohydroxycholate or beta-hyodeoxycholate, belongs to the class of organic compounds known as dihydroxy bile acids, alcohols and derivatives. Dihydroxy bile acids, alcohols and derivatives are compounds containing or derived from a bile acid or alcohol, and which bears exactly two carboxylic acid groups. Isohydroxycholic acid is considered to be a practically insoluble (in water) and relatively neutral molecule. Isohydroxycholic acid has been found throughout all human tissues, and has also been primarily detected in urine. Within the cell, isohydroxycholic acid is primarily located in the membrane (predicted from logP) and cytoplasm. |
|---|---|
| CAS No. | 570-84-3 |
| Molecular Formula | C24H40O4 |
| Molecular Weight | 392.6 g/mol |
| IUPAC Name | (4R)-4-[(3S,5R,6S,8S,9S,10R,13R,14S,17R)-3,6-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid |
| Standard InChI | InChI=1S/C24H40O4/c1-14(4-7-22(27)28)17-5-6-18-16-13-21(26)20-12-15(25)8-10-24(20,3)19(16)9-11-23(17,18)2/h14-21,25-26H,4-13H2,1-3H3,(H,27,28)/t14-,15+,16+,17-,18+,19+,20+,21+,23-,24-/m1/s1 |
| Standard InChI Key | DGABKXLVXPYZII-MMTMODRTSA-N |
| Isomeric SMILES | C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C[C@@H]([C@H]4[C@@]3(CC[C@@H](C4)O)C)O)C |
| SMILES | CC(CCC(=O)O)C1CCC2C1(CCC3C2CC(C4C3(CCC(C4)O)C)O)C |
| Canonical SMILES | CC(CCC(=O)O)C1CCC2C1(CCC3C2CC(C4C3(CCC(C4)O)C)O)C |
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